molecular formula C16H19N B13206962 4-[3-(2-Methylphenyl)propyl]aniline CAS No. 1240529-06-9

4-[3-(2-Methylphenyl)propyl]aniline

Cat. No.: B13206962
CAS No.: 1240529-06-9
M. Wt: 225.33 g/mol
InChI Key: WYHUKRRHYKWZKU-UHFFFAOYSA-N
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Description

4-[3-(2-Methylphenyl)propyl]aniline is an organic compound that belongs to the class of aniline derivatives It consists of an aniline moiety substituted with a 3-(2-methylphenyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methylphenyl)propyl]aniline can be achieved through several methods. One common approach involves the reaction of 2-methylphenylpropyl bromide with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methylphenyl)propyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens, sulfonyl chlorides, and other electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-[3-(2-Methylphenyl)propyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(2-Methylphenyl)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(2-Methylphenyl)propyl]amine: Similar structure but lacks the aniline moiety.

    2-Methylphenylpropylamine: Similar structure but with different substitution patterns.

    Aniline derivatives: Various aniline derivatives with different substituents on the aromatic ring.

Uniqueness

4-[3-(2-Methylphenyl)propyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

1240529-06-9

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-[3-(2-methylphenyl)propyl]aniline

InChI

InChI=1S/C16H19N/c1-13-5-2-3-7-15(13)8-4-6-14-9-11-16(17)12-10-14/h2-3,5,7,9-12H,4,6,8,17H2,1H3

InChI Key

WYHUKRRHYKWZKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCCC2=CC=C(C=C2)N

Origin of Product

United States

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